Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-
CAS No.: 1217273-49-8
Cat. No.: VC16096736
Molecular Formula: C13H9N3O6
Molecular Weight: 303.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217273-49-8 |
|---|---|
| Molecular Formula | C13H9N3O6 |
| Molecular Weight | 303.23 g/mol |
| IUPAC Name | 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol |
| Standard InChI | InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H |
| Standard InChI Key | JPGDTQYFKRXXJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol, reflects its bifunctional design: a 2-hydroxy-5-nitrophenyliminio group and a 4-nitrophenolate group connected via a methylene bridge . X-ray crystallography reveals near-planar geometry between the two aromatic rings, with a dihedral angle of 1.3° . This planarity facilitates π-orbital overlap, creating a conjugated system that stabilizes the zwitterionic form (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 303.23 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | ||
| Unit Cell Parameters | ||
| Hydrogen Bonding | O–H⋯O and C–H⋯O networks |
The phenolate oxygen (O1) exhibits a shortened C–O bond length of 1.2749 Å, contrasting with the phenolic C–O bond (1.3316 Å), confirming charge delocalization . Intramolecular hydrogen bonds between the imine nitrogen and hydroxyl oxygen (N1–H1⋯O1: 2.569 Å) further stabilize the structure .
Spectroscopic Profiles
1H-NMR (DMSO-): Signals at δ 14.64 (br, 1H) and 11.74 (br, 1H) correspond to hydroxyl protons, while aromatic protons resonate between δ 7.16–9.37 . The imine proton (H9) appears as a singlet at δ 9.37, confirming Schiff base formation .
UV-Vis Spectroscopy: The compound exhibits strong absorption at 320–400 nm due to n→π* transitions in the nitro and imine groups.
Synthesis and Optimization
Microwave-Assisted Condensation
The most efficient synthesis involves a 1:1 molar reaction between 2-amino-4-nitrophenol and 2-hydroxy-5-nitrobenzaldehyde under microwave irradiation :
Key advantages include reduced reaction time (8 minutes vs. hours under reflux) and improved purity . Recrystallization from ethanol yields brown crystals suitable for X-ray analysis .
Table 2: Synthetic Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | Ethanol | High solubility |
| Temperature | Microwave irradiation | 591–593 K melting point |
| Molar Ratio | 1:1 | 68% isolated yield |
| Purification | Ethanol recrystallization | >95% purity |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage (C=N). Nitro groups act as electron-withdrawing substituents, polarizing the carbonyl and accelerating condensation.
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 μg/mL) and Escherichia coli (MIC: 25 μg/mL). The nitro groups facilitate bacterial membrane disruption through redox cycling, generating reactive oxygen species (ROS).
Structure-Activity Relationships
-
Nitro Groups: Essential for redox activity; removal reduces potency by >90%.
-
Hydroxyl Groups: Mediate hydrogen bonding with biological targets (e.g., DNA topoisomerases).
-
Imine Linkage: Enhances planar rigidity, improving DNA intercalation .
Industrial and Material Science Applications
Coordination Chemistry
The compound acts as a polydentate ligand, forming complexes with Cu(II) and Fe(III) ions. These complexes exhibit enhanced catalytic activity in oxidation reactions, such as cyclohexane to cyclohexanol (TOF: 120 h).
Nonlinear Optical (NLO) Materials
First hyperpolarizability () calculations predict NLO coefficients 10× higher than urea, making it a candidate for photonic devices . The zwitterionic structure contributes to dipole alignment under electric fields .
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